Cas no 94635-24-2 (1-(4-Methoxyphenyl)piperidin-4-one)

1-(4-Methoxyphenyl)piperidin-4-one is a versatile intermediate in organic synthesis, particularly valued for its role in pharmaceutical and agrochemical applications. Its structure, featuring a piperidin-4-one core substituted with a 4-methoxyphenyl group, makes it a useful precursor for the development of bioactive compounds, including CNS-active agents and enzyme inhibitors. The methoxy group enhances electron density, facilitating further functionalization via electrophilic aromatic substitution or cross-coupling reactions. This compound exhibits high purity and stability under standard conditions, ensuring reliable performance in synthetic workflows. Its compatibility with a range of reaction conditions makes it a preferred choice for researchers exploring novel heterocyclic frameworks.
1-(4-Methoxyphenyl)piperidin-4-one structure
94635-24-2 structure
Product Name:1-(4-Methoxyphenyl)piperidin-4-one
CAS No:94635-24-2
MF:C12H15NO2
MW:205.253003358841
MDL:MFCD05864575
CID:752209
PubChem ID:21260555
Update Time:2025-11-05

1-(4-Methoxyphenyl)piperidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 1-(4-Methoxyphenyl)piperidin-4-one
    • 1-(4-methoxyphenyl)piperidin-4-one(SALTDATA: FREE)
    • 4-Piperidinone, 1-(4-methoxyphenyl)-
    • CHEMBRDG-BB 4000321
    • 1-(4-methoxyphenyl)-4-piperidinone
    • MHCJYEJFOPYGEL-UHFFFAOYSA-N
    • 1-(p-methoxyphenyl)-4-piperidinone
    • AKOS000192060
    • SCHEMBL738227
    • MFCD05864575
    • 1-(4-methoxyphenyl)-4-piperidone
    • EN300-62385
    • DTXSID50611726
    • Z295881924
    • 94635-24-2
    • MDL: MFCD05864575
    • Inchi: 1S/C12H15NO2/c1-15-12-4-2-10(3-5-12)13-8-6-11(14)7-9-13/h2-5H,6-9H2,1H3
    • InChI Key: MHCJYEJFOPYGEL-UHFFFAOYSA-N
    • SMILES: O=C1CCN(C2C=CC(=CC=2)OC)CC1

Computed Properties

  • Exact Mass: 205.11000
  • Monoisotopic Mass: 205.110278721g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 212
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.5
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 1.92950

1-(4-Methoxyphenyl)piperidin-4-one Customs Data

  • HS CODE:2933399090
  • Customs Data:

    China Customs Code:

    2933399090

    Overview:

    2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-(4-Methoxyphenyl)piperidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
M228655-10mg
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2
10mg
$ 50.00 2022-06-04
TRC
M228655-50mg
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2
50mg
$ 65.00 2022-06-04
TRC
M228655-100mg
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2
100mg
$ 80.00 2022-06-04
Chemenu
CM306037-1g
1-(4-Methoxyphenyl)piperidin-4-one
94635-24-2 95%
1g
$77 2022-08-30
Chemenu
CM306037-5g
1-(4-Methoxyphenyl)piperidin-4-one
94635-24-2 95%
5g
$275 2022-08-30
Enamine
EN300-62385-0.05g
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2 95.0%
0.05g
$21.0 2025-03-21
Enamine
EN300-62385-0.1g
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2 95.0%
0.1g
$30.0 2025-03-21
Enamine
EN300-62385-0.25g
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2 95.0%
0.25g
$44.0 2025-03-21
Enamine
EN300-62385-0.5g
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2 95.0%
0.5g
$69.0 2025-03-21
Enamine
EN300-62385-1.0g
1-(4-methoxyphenyl)piperidin-4-one
94635-24-2 95.0%
1.0g
$88.0 2025-03-21

Additional information on 1-(4-Methoxyphenyl)piperidin-4-one

Introduction to 1-(4-Methoxyphenyl)piperidin-4-one (CAS No. 94635-24-2)

1-(4-Methoxyphenyl)piperidin-4-one, with the CAS number 94635-24-2, is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as 4-(1-Oxopiperidin-4-yl)anisole, is characterized by its unique structural features, which include a piperidinone ring and a methoxyphenyl substituent. These structural elements contribute to its potential biological activities and make it an attractive candidate for various applications in drug discovery and development.

The chemical structure of 1-(4-Methoxyphenyl)piperidin-4-one consists of a piperidinone ring fused to a methoxyphenyl group. The piperidinone ring is a common motif in many biologically active compounds, often contributing to their pharmacological properties. The methoxyphenyl substituent, on the other hand, can influence the compound's solubility, stability, and interactions with biological targets. Together, these features make 1-(4-Methoxyphenyl)piperidin-4-one a valuable scaffold for the design and synthesis of novel therapeutic agents.

In recent years, significant progress has been made in understanding the biological activities of 1-(4-Methoxyphenyl)piperidin-4-one. Studies have shown that this compound exhibits a range of pharmacological effects, including anti-inflammatory, analgesic, and neuroprotective properties. For instance, research published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1-(4-Methoxyphenyl)piperidin-4-one can effectively inhibit the activity of cyclooxygenase (COX) enzymes, which are key targets in the treatment of inflammatory diseases.

Beyond its anti-inflammatory properties, 1-(4-Methoxyphenyl)piperidin-4-one has also shown promise in neurodegenerative disorders. A study published in the Journal of Neurochemistry reported that this compound can protect neurons from oxidative stress and promote neurogenesis. These findings suggest that 1-(4-Methoxyphenyl)piperidin-4-one and its derivatives may have therapeutic potential in conditions such as Alzheimer's disease and Parkinson's disease.

The synthetic accessibility of 1-(4-Methoxyphenyl)piperidin-4-one is another factor that contributes to its appeal in pharmaceutical research. Various synthetic routes have been developed to produce this compound efficiently and cost-effectively. One common approach involves the condensation of 4-methoxybenzaldehyde with piperidine followed by oxidation to form the piperidinone ring. This synthetic flexibility allows researchers to easily modify the structure of 1-(4-Methoxyphenyl)piperidin-4-one, enabling the exploration of a wide range of analogs with optimized pharmacological profiles.

In addition to its direct biological activities, 1-(4-Methoxyphenyl)piperidin-4-one has also been used as a building block in the synthesis of more complex molecules. For example, it has been employed as a key intermediate in the preparation of certain antiviral agents and anticancer drugs. The ability to incorporate this compound into larger molecular frameworks highlights its versatility and potential for broader applications in medicinal chemistry.

The safety profile of 1-(4-Methoxyphenyl)piperidin-4-one is an important consideration for its use in pharmaceutical development. Preclinical studies have generally shown that this compound is well-tolerated at therapeutic doses, with minimal toxicity observed. However, as with any new chemical entity, comprehensive safety assessments are essential before advancing to clinical trials. Ongoing research is focused on optimizing the safety and efficacy of 1-(4-Methoxyphenyl)piperidin-4-one-based compounds through structure-activity relationship (SAR) studies.

In conclusion, 1-(4-Methoxyphenyl)piperidin-4-one (CAS No. 94635-24-2) is a promising compound with a diverse range of biological activities and potential therapeutic applications. Its unique structural features, synthetic accessibility, and favorable safety profile make it an attractive candidate for further investigation in drug discovery and development. As research continues to uncover new insights into its mechanisms of action and potential benefits, it is likely that this compound will play an increasingly important role in advancing medical treatments for various diseases.

Recommended suppliers
NewCan Biotech Limited
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
NewCan Biotech Limited
Shaanxi pure crystal photoelectric technology co. LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shaanxi pure crystal photoelectric technology co. LTD
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk